5,7-Difluoro-1H-indazole-3-carbaldehyde

Description

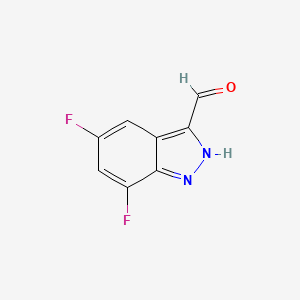

5,7-Difluoro-1H-indazole-3-carbaldehyde is a fluorinated indazole derivative characterized by fluorine atoms at positions 5 and 7 of the indazole core and a carbaldehyde group at position 3 (Figure 1). Indazole scaffolds are widely studied in medicinal chemistry due to their bioisosteric relationship with indole and benzimidazole systems, often serving as key intermediates in drug discovery . The fluorine substituents enhance metabolic stability and lipophilicity, while the carbaldehyde group provides a reactive site for condensation or cyclization reactions, such as Schiff base formation or heterocyclic ring closures .

Properties

IUPAC Name |

5,7-difluoro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-4-1-5-7(3-13)11-12-8(5)6(10)2-4/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSMNGUKMRMNAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646653 | |

| Record name | 5,7-Difluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-25-8 | |

| Record name | 5,7-Difluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-1H-indazole-3-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 5,7-difluoroindazole.

Formylation: The formylation of 5,7-difluoroindazole is achieved using a Vilsmeier-Haack reaction, which involves the reaction of the indazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formylation at the 3-position of the indazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5,7-Difluoro-1H-indazole-3-carboxylic acid.

Reduction: 5,7-Difluoro-1H-indazole-3-methanol.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Difluoro-1H-indazole-3-carbaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a building block for the development of biologically active compounds with potential therapeutic applications.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to:

Bind to Enzymes: It can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity.

Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

Induce Chemical Reactions: The aldehyde group can undergo various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : Positional fluorination on indazole requires precise control to avoid isomer formation, as seen in benzimidazole synthesis () .

- Data Gaps : Specific biological or thermodynamic data for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs .

- Divergent Reactivity : The pyrazole derivative () highlights how core heterocycle choice (indazole vs. pyrazole) dramatically alters electronic and steric profiles, impacting drug-likeness .

Biological Activity

5,7-Difluoro-1H-indazole-3-carbaldehyde is a fluorinated derivative of indazole that has garnered interest in medicinal chemistry due to its potential biological activities. The unique presence of fluorine atoms at positions 5 and 7 enhances the compound's stability and reactivity, making it a valuable candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFNO

- CAS Number : 1000343-25-8

The compound features a fused benzene and pyrazole ring system, typical of indazole derivatives, which contributes to its chemical properties and reactivity.

Synthesis

The synthesis of this compound typically involves the formylation of 5,7-difluoroindazole using the Vilsmeier-Haack reaction. This method utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl) under controlled conditions to achieve selective formylation at the 3-position of the indazole ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

- Receptor Modulation : It has the potential to modulate cellular receptors, influencing signaling pathways and cellular responses.

- Chemical Reactivity : The aldehyde group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies utilizing agar diffusion methods have reported notable antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that higher concentrations of the compound correlate with increased antibacterial activity .

| Microorganism | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| Staphylococcus aureus | 20 | 25 |

| Bacillus subtilis | 18 | 30 |

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways leading to apoptosis .

- Antibacterial Evaluation : In a comparative study against standard antibiotics like penicillin, this compound demonstrated superior antibacterial activity at higher concentrations. The study highlighted its potential as a lead compound for developing new antibacterial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.